molecular formula C15H17NO3S B2356181 N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide CAS No. 2199348-26-8

N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide

Cat. No.: B2356181
CAS No.: 2199348-26-8
M. Wt: 291.37
InChI Key: OKUFSARMERDBCI-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a cyclobutyl ring with a hydroxyl group, a naphthalene ring, and a sulfonamide group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl group and sulfonamide moiety allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

  • N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide
  • N-(2-hydroxycyclobutyl)methanesulfonamide

Comparison: N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which imparts additional hydrophobic interactions and potential for aromatic stacking. This makes it more versatile in binding to various molecular targets compared to its simpler analogs .

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-16(13-9-10-14(13)17)20(18,19)15-8-4-6-11-5-2-3-7-12(11)15/h2-8,13-14,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUFSARMERDBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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